2-Chloro-1-(4-chloropyridin-2-yl)ethanone

Description

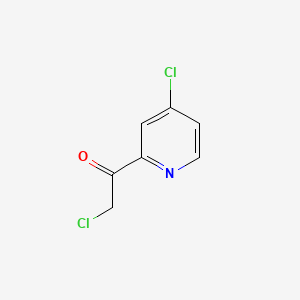

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRGSAICBYKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(4-chloropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-1-(4-chloropyridin-2-yl)ethanone is a highly functionalized heterocyclic ketone of significant interest to the fields of medicinal chemistry and materials science. As an α-chloro ketone, it possesses a reactive electrophilic site primed for a variety of nucleophilic substitution reactions. The presence of the 4-chloropyridine ring, a common scaffold in pharmaceuticals, adds another layer of synthetic versatility and imparts specific electronic properties that influence the molecule's reactivity and potential biological activity.[1]

This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications of this compound. The information herein is curated for researchers, process chemists, and drug development professionals seeking to leverage this unique bifunctional reagent in their synthetic programs. The dual reactivity—at the α-keto carbon and the pyridine ring—makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel kinase inhibitors, agrochemicals, and other bioactive compounds.[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Understanding these identifiers is critical for sourcing, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | AK Scientific, Inc. |

| CAS Number | 1357946-32-7 | AK Scientific, Inc. |

| Molecular Formula | C₇H₅Cl₂NO | AK Scientific, Inc. |

| Molecular Weight | 190.02 g/mol | AK Scientific, Inc. |

| Appearance | Not specified (predicted to be a solid) | - |

| Purity (Typical) | ≥95% | AK Scientific, Inc. |

| Storage | Store long-term in a cool, dry place | AK Scientific, Inc. |

Molecular Structure

The structure features a pyridine ring substituted at the 2-position with a chloroacetyl group and at the 4-position with a chlorine atom.

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-chloropyridine.

Caption: Proposed two-step synthetic workflow for the target compound.

General Experimental Protocol (Predictive)

Step 1: Synthesis of 1-(4-chloropyridin-2-yl)ethanone

-

Rationale: Direct Friedel-Crafts acylation of 4-chloropyridine is challenging due to the deactivating nature of the nitrogen atom. A more reliable method is directed ortho metalation. The chlorine at the 4-position helps direct the metalation (lithiation) to the C2 position.

-

To a solution of 4-chloropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting deep-red solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add N,O-dimethylacetylamide (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate ketone.

Step 2: α-Chlorination

-

Rationale: The α-position of the ketone is activated for halogenation via its enol or enolate form. Acid-catalyzed chlorination using an electrophilic chlorine source like N-chlorosuccinimide (NCS) provides a controlled method, minimizing side reactions.[4] Direct chlorination with Cl₂ gas can be less selective.[5]

-

Dissolve 1-(4-chloropyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) to promote enolization.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

-

Self-Validation: Monitor the formation of the product and disappearance of the starting material by TLC or GC-MS.

-

After completion, cool the reaction mixture and dilute with water.

-

Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The final product can be purified by recrystallization or column chromatography.

Spectral Analysis (Predictive)

No experimental spectra are publicly available for this compound. The following data are predicted based on the analysis of its constituent functional groups and data from analogous structures.[6][7][8]

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.6-8.7 (d, 1H, H6-pyridine), δ 7.9-8.0 (d, 1H, H5-pyridine), δ 7.4-7.5 (dd, 1H, H3-pyridine), δ 4.8-5.0 (s, 2H, -CH₂Cl) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 (C=O), δ 152-155 (C2-pyridine), δ 150-152 (C6-pyridine), δ 145-148 (C4-pyridine), δ 125-128 (C5-pyridine), δ 121-124 (C3-pyridine), δ 45-48 (-CH₂Cl) |

| FT-IR (KBr, cm⁻¹) | ~3100 (Aromatic C-H stretch), ~1720 (Strong, C=O stretch), ~1580, 1470 (C=C/C=N ring stretch), ~750-800 (C-Cl stretch) |

| Mass Spec. (EI) | M⁺ peaks at m/z 189, 191, 193 due to ²Cl isotopes. Key fragments: [M-CH₂Cl]⁺, [M-Cl]⁺, [4-chloropyridine]⁺. |

-

¹H NMR Rationale: The protons on the pyridine ring will be in the aromatic region. The H6 proton, being adjacent to the nitrogen, will be the most deshielded. The chloromethyl (-CH₂Cl) protons will appear as a sharp singlet, significantly downfield due to the adjacent electron-withdrawing carbonyl group and chlorine atom.

-

FT-IR Rationale: The most prominent peak will be the strong carbonyl (C=O) stretch. The position around 1720 cm⁻¹ is higher than a typical aromatic ketone (~1690 cm⁻¹) due to the electron-withdrawing effect of the α-chlorine.[9][10]

-

Mass Spec Rationale: The presence of two chlorine atoms will create a characteristic isotopic pattern for the molecular ion (M⁺). The M+2 peak will be approximately 65% of the M⁺ peak, and the M+4 peak will be about 10%. Fragmentation will likely occur via α-cleavage, losing the ·CH₂Cl radical.[11][12][13]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct electrophilic centers.

Caption: Key reactivity sites on this compound.

-

α-Chloro Ketone Moiety: This is the more reactive site. The methylene carbon is highly electrophilic and susceptible to Sₙ2 reactions . This allows for the facile introduction of a wide range of nucleophiles (amines, thiols, alcohols, carbanions), making it an excellent precursor for building larger, more complex molecules. It is a classic substrate for the Hantzsch thiazole synthesis when reacted with thioamides, a cornerstone reaction in medicinal chemistry.

-

4-Chloro Pyridine Moiety: The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SₙAr) . While less reactive than the α-chloro position, it can be displaced by strong nucleophiles, often requiring elevated temperatures.[14] This allows for sequential or orthogonal functionalization of the molecule, a highly desirable trait in combinatorial chemistry and library synthesis.

Applications in Research and Drug Development

This molecule is not an end-product but a strategic intermediate. Its value lies in its potential to rapidly generate libraries of compounds for screening.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors. This compound allows for the elaboration of side chains at the 2- and 4-positions to target the ATP-binding pocket of various kinases.

-

Synthesis of Fused Heterocycles: The dual reactivity can be exploited to construct fused ring systems like imidazo[1,2-a]pyridines or thieno[2,3-b]pyridines, which are privileged structures in drug discovery.[15]

-

Agrochemicals: Chlorinated pyridine derivatives are prevalent in modern herbicides and fungicides. This building block provides a convenient entry point for the synthesis of novel crop protection agents.

Safety and Handling

Based on data for the compound and its close analogues, appropriate safety precautions are mandatory.[16]

| Hazard Class | Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Target Organ Toxicity | May cause respiratory irritation | H335 |

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations.

References

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). Retrieved January 24, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Chlorination of acetylpyridines by N-chlorosaccharin. Retrieved January 24, 2026, from [Link]

-

Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863999. [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved January 24, 2026, from [Link]

-

Iquz Galaxy Publisher. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved January 24, 2026, from [Link]

-

ARKIVOC. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Retrieved January 24, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. [Link]

-

Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-190. [Link]

-

Smith, B. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(15), 4995. [Link]

-

Ferslew, K. E., et al. (1986). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. Journal of Forensic Sciences, 31(2), 658-65. [Link]

-

ResearchGate. (2020). (PDF) Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

-

The Journal of Organic Chemistry. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles. Retrieved January 24, 2026, from [Link]

-

MedChemComm. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2020). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions. Retrieved January 24, 2026, from [Link]

-

MaChemGuy. (2020). Mass Spectrometry A-Level Fragmentation part 2. YouTube. [Link]

-

W. W. Norton & Company. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved January 24, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

Al-Tel, T. H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). Molecules, 27(19), 6610. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 4-chloropyridine(626-61-9) 1H NMR [m.chemicalbook.com]

- 7. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]

- 8. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone: A Key Intermediate for Drug Discovery

Introduction: The Significance of α-Chloro Ketones in Medicinal Chemistry

α-Haloketones are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds, owing to their high reactivity and the ability to undergo selective transformations with various nucleophiles.[1] Among these, chlorinated acetophenones are extensively utilized as intermediates in the manufacturing of active pharmaceutical ingredients (APIs).[1] The title compound, 2-Chloro-1-(4-chloropyridin-2-yl)ethanone, is a structurally significant α-chloro ketone featuring a substituted pyridine ring. This moiety is a common scaffold in numerous therapeutic agents, and its halogenated derivatives are crucial for tuning the electronic and pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established organometallic and heterocyclic chemistry principles, ensuring a reliable and reproducible synthesis.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is paramount for successful synthesis, purification, and handling.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloropyridine |  | C₅H₄ClN | 113.54 | -46[3] | 166[3] |

| 4-Chloropyridine-2-carbonitrile |  | C₆H₃ClN₂ | 138.56 | 36.5[4] | 270.2 (Predicted)[4] |

| This compound |  | C₇H₄Cl₂NO | 190.02 | Not available | Not available |

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound can be strategically approached in a two-step sequence starting from commercially available 4-chloropyridine. This pathway involves the initial conversion of 4-chloropyridine to its corresponding 2-carbonitrile derivative, which then undergoes a Grignard reaction followed by hydrolysis to yield the target α-chloro ketone.

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 4-Chloropyridine-2-carbonitrile

The introduction of a nitrile group at the 2-position of the 4-chloropyridine ring is a critical first step. This transformation can be efficiently achieved through a variety of methods, with one common approach being the reaction of the corresponding pyridine N-oxide with a cyanide source.

Mechanism of Cyanation via N-Oxide

The reaction proceeds through the formation of 4-chloropyridine N-oxide, which is then activated by an acylating agent (e.g., dimethylcarbamoyl chloride). This activation facilitates the nucleophilic attack of a cyanide source (e.g., trimethylsilyl cyanide) at the 2-position of the pyridine ring, followed by the elimination of the activating group to yield the desired 2-carbonitrile derivative.

Caption: Cyanation of 4-chloropyridine N-oxide.

Experimental Protocol: Synthesis of 4-Chloropyridine-2-carbonitrile

Materials:

-

4-Chloropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

N,N-Dimethylcarbamoyl chloride

-

Trimethylsilyl cyanide (TMS-CN)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine solution

Procedure:

Step 1a: Synthesis of 4-Chloropyridine N-oxide

-

Dissolve 4-chloropyridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain 4-chloropyridine N-oxide.

Step 1b: Synthesis of 4-Chloropyridine-2-carbonitrile

-

In a separate flask, mix 4-chloropyridine N-oxide and N,N-dimethylcarbamoyl chloride in acetonitrile.

-

Slowly add trimethylsilyl cyanide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 18 hours at room temperature.

-

After completion, dilute the mixture with ethyl acetate and wash with water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated brine solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-chloro-2-cyanopyridine.

Part 2: Synthesis of this compound

The conversion of the nitrile to the α-chloro ketone is the pivotal step in this synthesis. A robust method involves the use of a Grignard reagent to form an imine intermediate, which is subsequently hydrolyzed and chlorinated. A plausible route involves the reaction of a Grignard reagent derived from a suitable starting material with the nitrile.

Mechanism of Grignard Reaction with a Nitrile

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This addition reaction forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to a ketone. The α-chlorination can then be achieved using a suitable chlorinating agent.

Caption: Grignard reaction with a nitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloropyridine-2-carbonitrile

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chloroacetonitrile or a suitable chloroacetyl source

-

Iodine (catalytic amount)

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

Step 2a: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of a suitable chloroalkyl halide (e.g., from chloroacetonitrile) in anhydrous ether.

-

Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2b: Reaction with 4-Chloropyridine-2-carbonitrile

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-chloropyridine-2-carbonitrile in anhydrous ether or THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

Step 2c: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Add dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methylene protons adjacent to the carbonyl and chlorine.

-

¹³C NMR: Expect signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1700-1720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the crystalline solid.

Applications in Drug Discovery and Development

The title compound, this compound, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the reactive α-chloro ketone functionality allows for facile introduction of various substituents through nucleophilic substitution reactions. This enables the rapid generation of libraries of compounds for screening in drug discovery programs.

The 4-chloropyridine moiety is a key structural feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles.[2] Derivatives of this compound could potentially be explored for their activities as:

-

Enzyme inhibitors: The ketone functionality can interact with active sites of enzymes, and the pyridine ring can form key hydrogen bonding interactions.

-

Receptor antagonists/agonists: The overall shape and electronic properties of molecules derived from this intermediate can be tailored to fit into the binding pockets of various receptors.

-

Antimicrobial or Antiviral agents: The heterocyclic nature of the compound provides a scaffold that is often found in antimicrobial and antiviral drugs.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a key intermediate with significant potential in medicinal chemistry. By providing a detailed, step-by-step protocol grounded in established chemical principles, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The strategic use of organometallic reagents and the careful control of reaction conditions are paramount to achieving a successful synthesis. The versatility of the final product as a scaffold for further chemical modification underscores its importance in the ongoing quest for novel therapeutic agents.

References

- A patent for a synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146–1150. [Link]

-

Guzik, P., & Kwiecień, H. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Heterocycles, 78(9), 2315. [Link]

-

Kumar, R., & Sharma, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 359–391. [Link]

- Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.

-

Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). CHEM-333. Retrieved January 24, 2026, from [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). SpectraBase. Retrieved January 24, 2026, from [Link]

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273–276. [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

2-Chloropyridine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Tucker, J. L., & George, W. (2001). A preparation of 2-chloropyridine. Synthetic Communications, 31(16), 2537–2540. [Link]

-

Chemical & Pharma Intermediates by Application. (n.d.). Mallak Specialties Pvt Ltd. Retrieved January 24, 2026, from [Link]

-

1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

25. The Grignard Reaction. (n.d.). Retrieved January 24, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 24, 2026, from [Link]

-

Sun, H., Li, Z., & Zhao, H. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 25(23), 6153–6165. [Link]

-

ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. (n.d.). chemconnections. Retrieved January 24, 2026, from [Link]

-

da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Alpha-Halo Ketones with Pyridine Rings

Abstract

The reaction between α-halo ketones and pyridines represents a cornerstone of heterocyclic and medicinal chemistry. This guide provides a comprehensive exploration of this critical transformation, primarily focusing on the nucleophilic substitution reaction that yields N-phenacylpyridinium salts and related structures. We will delve into the underlying SN2 mechanism, dissect the key factors that govern reaction kinetics and outcomes, and present a validated, step-by-step experimental protocol. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to bridge theoretical understanding with practical laboratory application. We will explore the causality behind experimental choices, common side reactions, and the significant role of the resulting pyridinium scaffolds in modern drug discovery, from covalent inhibitors to advanced synthetic intermediates.

Introduction: The Strategic Importance in Drug Development

Alpha-halo ketones are a class of highly reactive organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement makes the α-carbon exceptionally electrophilic and susceptible to nucleophilic attack. Pyridine and its derivatives, as nitrogenous heteroaromatics, are excellent nucleophiles that readily react with α-halo ketones to form quaternary pyridinium salts.

These pyridinium salt structures are not merely synthetic curiosities; they are privileged scaffolds found in numerous natural products and bioactive pharmaceuticals.[1] Their applications in drug development are vast and varied:

-

Synthetic Intermediates: Pyridinium salts are stable, crystalline solids that serve as crucial precursors for more complex molecules. For instance, they are the key starting materials in the Kröhnke pyridine synthesis, a powerful method for creating highly substituted pyridines.[2]

-

Bioactive Agents: The pyridinium motif itself imparts valuable pharmacological properties, including antimicrobial, anticancer, and anticholinesterase activities.[1][3][4]

-

Covalent Modifiers: The reactive nature of the parent α-halo ketone is harnessed in the design of targeted covalent inhibitors (TCIs), where the ketone acts as a "warhead" that forms a permanent bond with a specific nucleophilic residue (like cysteine) in a target protein.[5][6]

Understanding the fundamentals of this reaction is therefore paramount for professionals engaged in the synthesis of novel chemical entities.

The Core Reaction: Mechanism of N-Alkylation

The reaction of an α-halo ketone with a pyridine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The lone pair of electrons on the pyridine's nitrogen atom acts as the nucleophile, attacking the electron-deficient α-carbon and displacing the halide leaving group in a single, concerted step.

Several factors contribute to the high facility of this SN2 reaction:

-

Inductive Effect: The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the carbon-halogen bond and increases the partial positive charge on the α-carbon, making it a prime target for nucleophiles.[9]

-

Transition State Stabilization: The carbonyl group helps to delocalize the developing negative charge in the trigonal bipyramidal transition state, lowering the activation energy of the reaction.[7] This orbital overlap is a key reason why α-halo ketones are significantly more reactive towards SN2 displacement than their corresponding alkyl halides.[9]

SN1 reactions are highly unfavorable for these substrates because the resulting α-carbonyl carbocation is destabilized by the proximity of the electron-deficient carbonyl carbon.[8]

Caption: A typical workflow for pyridinium salt synthesis.

Step-by-Step Methodology: Synthesis of 1-Phenacylpyridinium Bromide

Disclaimer: This protocol must be performed by trained personnel in a certified chemical laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Bromoacetophenone is a lachrymator and should be handled in a fume hood.

Materials & Reagents:

-

2-Bromoacetophenone (phenacyl bromide), (1.99 g, 10.0 mmol)

-

Pyridine (0.87 g, 0.90 mL, 11.0 mmol, 1.1 eq)

-

Acetone (ACS grade, ~50 mL)

-

Diethyl ether (for washing)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (10.0 mmol) in 20 mL of acetone.

-

Reagent Addition: In a separate vial, measure pyridine (11.0 mmol) and dilute with 5 mL of acetone. Add the pyridine solution dropwise to the stirring ketone solution over 5 minutes at room temperature.

-

Causality Insight: Adding the pyridine solution dropwise helps to control any potential exotherm. Using a slight excess (1.1 eq) of the nucleophile ensures the complete consumption of the limiting electrophile. Acetone is chosen as the ideal polar aprotic solvent to facilitate the SN2 reaction. [10]3. Reaction and Precipitation: Almost immediately upon addition, a white precipitate of the pyridinium salt will begin to form. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two small portions of cold acetone (~10 mL each) and then with diethyl ether (20 mL) to remove any unreacted starting materials.

-

Causality Insight: Washing with cold acetone minimizes product loss, as the salt has some solubility in hot acetone. The ether wash is excellent for removing non-polar impurities and helps to dry the solid.

-

-

Purification and Drying: The product is often of high purity directly from filtration. For exacting applications, the white solid can be recrystallized from hot ethanol. Dry the final product under vacuum to yield 1-phenacylpyridinium bromide as a white crystalline solid.

Self-Validation through Characterization:

-

Yield: Typically >90%.

-

Melting Point: Compare with literature values.

-

¹H NMR (DMSO-d₆): Expect characteristic peaks for the pyridinium protons (downfield, ~8.2-9.2 ppm), the methylene protons (-CH₂-, singlet, ~6.0-6.3 ppm), and the phenyl protons (~7.6-8.1 ppm). [11]* ¹³C NMR: Confirm the presence of the carbonyl carbon (~192 ppm), the methylene carbon (~67 ppm), and the aromatic carbons. [12]* HRMS (ESI+): Calculate the exact mass of the cation [C₁₃H₁₂NO]⁺ and compare it to the observed value.

Common Side Reactions and Applications

Elimination Reactions

While substitution is dominant, elimination (E2) can become a competing pathway, especially if a sterically hindered or strong base is used instead of pyridine. [13]Pyridine itself is generally not basic enough to promote significant elimination with α-halo ketones. However, after forming the pyridinium salt, the product can be intentionally treated with a hindered base (like pyridine itself, at high temperatures) to induce E2 elimination, forming an α,β-unsaturated ketone—a synthetically valuable transformation. [13][14]

The Kröhnke Pyridine Synthesis

The N-phenacylpyridinium salt is a key intermediate in the Kröhnke synthesis. [2]In this reaction, the pyridinium salt first forms a pyridinium ylide upon treatment with a base. This ylide then acts as a nucleophile in a Michael addition with an α,β-unsaturated carbonyl compound. Subsequent cyclization and elimination of pyridine, driven by the addition of ammonium acetate, yields a highly substituted pyridine ring. This powerful multi-component reaction is a testament to the synthetic utility of the initial N-alkylation product. [2][15]

Conclusion

The reaction of α-halo ketones with pyridine rings is a robust, high-yielding, and mechanistically well-understood transformation that is fundamental to organic synthesis. Its reliability and the versatility of the resulting pyridinium salt products make it an indispensable tool in the arsenal of medicinal and materials chemists. By carefully selecting the substrates, leaving group, and solvent, researchers can precisely control the reaction to efficiently generate key intermediates for complex molecule synthesis, develop novel bioactive agents, and design targeted covalent therapeutics. This guide provides the foundational knowledge and practical insights necessary for the successful application of this pivotal reaction in a professional drug development setting.

References

-

G. G. Muwonge et al., "The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies," ResearchGate, 2018. [Online]. Available: [Link]

-

"Pyridine synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

-

J. Csiba et al., "Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent," National Institutes of Health (NIH), 2011. [Online]. Available: [Link]

-

"Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone," YouTube, 2019. [Online]. Available: [Link]

-

C. J. van der Westhuizen, "Nucleophilic substitution reactions of α-haloketones: A computational study," University of Pretoria, 2017. [Online]. Available: [Link]

-

I. Lee et al., "Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile," American Chemical Society, 1999. [Online]. Available: [Link]

-

S. Sowmiah et al., "Pyridinium salts: from synthesis to reactivity and applications," Organic Chemistry Frontiers (RSC Publishing), 2018. [Online]. Available: [Link]

-

"Kröhnke pyridine synthesis," Wikipedia. [Online]. Available: [Link]

-

"22.3: Alpha Halogenation of Aldehydes and Ketones," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

-

P. A. Hume et al., "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions," PMC - PubMed Central, 2019. [Online]. Available: [Link]

-

"Mechanism of the Kröhnke pyridine synthesis," ResearchGate. [Online]. Available: [Link]

-

M. W. Wnorowska et al., "Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts," PMC - NIH, 2022. [Online]. Available: [Link]

-

"Covalent Inhibitors," Cambridge MedChem Consulting, 2023. [Online]. Available: [Link]

-

"Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution," JoVE, 2025. [Online]. Available: [Link]

-

A. D. B. Vaz et al., "Covalent Inhibitors: To Infinity and Beyond," Journal of Medicinal Chemistry, 2024. [Online]. Available: [Link]

-

B. T. Baliga and E. Whalley, "The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol," RSC Publishing, 1965. [Online]. Available: [Link]

-

A. M. S. Silva et al., "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis," PMC - NIH, 2003. [Online]. Available: [Link]

-

Q. Jiang et al., "Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water," Green Chemistry, 2013. [Online]. Available: [Link]

-

"Synthesis of quaternary halide salts," The Royal Society of Chemistry, 2008. [Online]. Available: [Link]

-

"6.4: Alpha Halogenation of Aldehydes and Ketones (reference only)," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

-

"The SN2 Reaction Mechanism," Master Organic Chemistry, 2012. [Online]. Available: [Link]

-

"11.3: Characteristics of the SN2 Reaction," Chemistry LibreTexts, 2024. [Online]. Available: [Link]

-

C. A. Kettner et al., "Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro," PMC - PubMed Central, 2009. [Online]. Available: [Link]

-

A. G. O. Al-Sehemi et al., "Synthesis and Antimicrobial Activity of Some Pyridinium Salts," MDPI, 2011. [Online]. Available: [Link]

- "WO2019145177A1 - Bromination of pyridine derivatives," Google Patents. [Online].

-

A. F. M. M. Rahman et al., "The Kröhnke synthesis of benzo[a]indolizines revisited," RSC Publishing, 2022. [Online]. Available: [Link]

-

"β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles," PMC, 2019. [Online]. Available: [Link]

-

"CHEMCO M M - Controlled Radical Polymerization," CHEMCO. [Online]. Available: [Link]

-

M. S. T. Makki et al., "Synthesis and crystal structure of a new pyridinium bromide salt," National Institutes of Health (NIH), 2014. [Online]. Available: [Link]

-

"Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation," ResearchGate. [Online]. Available: [Link]

-

"Historical context and new applications of pyridinium salt reactivity," ResearchGate. [Online]. Available: [Link]

-

"22.3 Alpha Halogenation of Aldehydes and Ketones," Organic Chemistry: A Tenth Edition. [Online]. Available: [Link]

-

"8.3: Factors affecting rate of nucleophilic substitution reactions," Chemistry LibreTexts, 2020. [Online]. Available: [Link]

-

G. P. Chiusoli et al., "2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide," MDPI, 2023. [Online]. Available: [Link]

-

"A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry," AQA, 2015. [Online]. Available: [Link]

-

C. E. Housecroft and E. C. Constable, "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?," MDPI, 2019. [Online]. Available: [Link]

-

"Solvent Effects on Sn1 and Sn2 Reactions," YouTube, 2010. [Online]. Available: [Link]

-

"Pyridine Aldehydes and Ketones," ResearchGate. [Online]. Available: [Link]

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]

- 5. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Phenacylpyridinium bromide(16883-69-5) 13C NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4-(4-chloropyridin-2-yl)thiazole via Hantzsch Condensation

Abstract and Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its versatile binding properties and synthetic accessibility have established it as a critical pharmacophore in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4][5] Notable drugs incorporating this moiety include the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[4]

This application note provides an in-depth, field-proven guide for the synthesis of a specific, high-value building block: 2-Amino-4-(4-chloropyridin-2-yl)thiazole . The synthesis is achieved through the classic Hantzsch thiazole synthesis, a robust and reliable condensation reaction between an α-haloketone and a thiourea-containing reactant.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, outline characterization methods, and discuss safety and application considerations, empowering researchers to confidently and efficiently synthesize this key intermediate for drug discovery programs.

Scientific Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is the archetypal method for constructing the thiazole ring.[7] The reaction proceeds by the condensation of an α-halocarbonyl compound, in this case, 2-Chloro-1-(4-chloropyridin-2-yl)ethanone, with a thioamide. Thiourea serves as a highly effective and economical source of the thioamide functionality.[8]

The mechanism is a well-established, multi-step process:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the highly nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 displacement of the chloride, forming an isothiouronium salt intermediate.[8][9]

-

Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable aromatic thiazole ring, yielding the final 2-aminothiazole product.[7]

The overall transformation is highly efficient and provides a direct route to substituted 2-aminothiazoles.

Caption: Figure 1: Hantzsch 2-Aminothiazole Synthesis Mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described stoichiometry, conditions, and work-up procedures should reliably yield the target compound in high purity.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier | Notes |

| This compound | ≥97% Purity | Commercial | Corrosive, lachrymator. Handle in a fume hood. |

| Thiourea (CH₄N₂S) | ≥99% Purity | Commercial | Toxic, suspected carcinogen and reproductive hazard.[10][11] |

| Ethanol (EtOH), Anhydrous | ACS Grade | Commercial | |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For neutralization. |

| Deionized Water (H₂O) | High Purity | In-house | |

| Celite® or Filter Aid | N/A | Commercial | Optional, for clarifying hot filtration during recrystallization. |

| Equipment | Specification |

| Round-bottom flask (100 mL) | 24/40 ground glass joint |

| Reflux condenser | 24/40 ground glass joint |

| Magnetic stirrer with heating mantle | |

| Magnetic stir bar | Teflon-coated |

| Buchner funnel and filter flask | Sized for expected product volume |

| Whatman filter paper | Grade 1 |

| Beakers and Erlenmeyer flasks | Various sizes |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Melting point apparatus | |

| Rotary evaporator |

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.

-

Fume Hood: Both this compound and thiourea must be handled in a certified chemical fume hood.[11][12] The α-haloketone is a potent lachrymator and skin irritant.[12] Thiourea is classified as a hazardous substance, with potential carcinogenic and reproductive effects.[10]

-

Waste Disposal: Dispose of all chemical waste, including solvent filtrates, according to institutional and local regulations. Contaminated glassware should be rinsed with an appropriate solvent in the fume hood before washing.

Step-by-Step Synthesis Procedure

Caption: Figure 2: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 1.0 equiv). Add anhydrous ethanol (e.g., 50 mL).

-

Addition of Thiourea: While stirring, add thiourea (1.05 equiv). A slight molar excess of thiourea ensures complete consumption of the limiting α-haloketone.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.[13] The reaction is typically complete within 2-4 hours.

-

Causality Insight: Heating to reflux in ethanol provides the necessary activation energy for the reaction to proceed at a practical rate while the solvent choice ensures both reactants remain in solution.[14]

-

-

Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the α-haloketone spot indicates reaction completion.

-

Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice-water bath for 30 minutes. The product hydrohalide salt will often precipitate.

-

Neutralization and Filtration: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cold slurry until the pH is neutral (~7-8). This converts the product salt to the free base, which is less soluble. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Causality Insight: Neutralization is critical for maximizing the yield of the isolated free amine, which is typically the desired form for subsequent reactions.

-

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol (1 x 10 mL) to remove residual salts and impurities.

-

Purification (If Necessary): The crude product is often of high purity. If required, recrystallize from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter and dry as before.

-

Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Characterization and Data

The final product, 2-Amino-4-(4-chloropyridin-2-yl)thiazole , should be an off-white to pale yellow solid.[14] The following table summarizes the expected analytical data for structural confirmation.

| Analysis Technique | Expected Result / Key Signals |

| Melting Point | A sharp melting point is indicative of high purity. (Literature values for similar compounds are often in the 170-190 °C range).[14] |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (d, 1H, Pyridine-H6), δ ~7.9 (d, 1H, Pyridine-H3), δ ~7.5 (dd, 1H, Pyridine-H5), δ ~7.3 (s, 2H, -NH₂, exchangeable with D₂O), δ ~7.1 (s, 1H, Thiazole-H5).[14] |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C-NH₂), δ ~151 (Ar-C), δ ~149 (Ar-C), δ ~147 (Ar-C), δ ~145 (Ar-C), δ ~122 (Ar-CH), δ ~120 (Ar-CH), δ ~105 (Thiazole-CH). (Approximate shifts). |

| Mass Spec (ESI+) | m/z = [M+H]⁺ corresponding to the molecular formula C₈H₆ClN₃S. |

| FT-IR (KBr, cm⁻¹) | ~3450-3250 (N-H stretch, primary amine), ~3100 (Ar C-H stretch), ~1620 (N-H bend), ~1540 (Ar C=C/C=N stretch), ~670 (C-S stretch).[14] |

Applications in Drug Development

The synthesized 2-Amino-4-(4-chloropyridin-2-yl)thiazole is not an end-product but a versatile intermediate. The primary amino group at the 2-position of the thiazole ring is a key functional handle for further chemical modification. It can readily undergo reactions such as:

-

Acylation to form amides.

-

Sulfonylation to form sulfonamides.

-

Reductive amination.

-

Buchwald-Hartwig or Ullmann coupling to form substituted amines.

These transformations allow for the rapid generation of diverse compound libraries, which is a fundamental strategy in lead optimization for drug discovery. The presence of the chloropyridine moiety offers an additional site for modification, for instance, through Suzuki or other cross-coupling reactions, further enhancing the structural diversity achievable from this single building block.

References

-

Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

-

Metwally, M. A., et al. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

ChemHelpASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from https://www.researchgate.

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021, January 8). Retrieved from [Link]

-

Deepti, V., et al. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Patel, B. K., et al. (2011). Reaction product of monosubstituted thiourea with chloroacetylchloride.... ResearchGate. Retrieved from [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Retrieved from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved from [Link]

-

Upadhayaya, R. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. Retrieved from [Link]

-

2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. (n.d.). PMC - NIH. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. JOCPR. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. Retrieved from [Link]

-

Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Reaction product of monosubstituted thiourea with chloroacetylchloride.... (n.d.). ResearchGate. Retrieved from [Link]

-

Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Retrieved from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). Semantic Scholar. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (n.d.). ResearchGate. Retrieved from [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023, March 20). RSC Publishing. Retrieved from [Link]

-

Kumar, D., et al. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Retrieved from [Link]

-

Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone

Introduction: Navigating Chemoselectivity in a Dihalogenated Pyridine Ketone

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyridine nucleus is a privileged structure, present in numerous FDA-approved drugs. 2-Chloro-1-(4-chloropyridin-2-yl)ethanone presents a unique and compelling challenge for synthetic chemists. This substrate contains two distinct carbon-chlorine bonds with differential reactivity: an sp²-hybridized C-Cl bond at the 4-position of the electron-deficient pyridine ring, and an sp³-hybridized α-chloro ketone moiety. This duality makes it an intriguing substrate for palladium-catalyzed cross-coupling reactions, where achieving high chemoselectivity is paramount.

This guide provides a comprehensive overview of the mechanistic principles and practical protocols for the selective functionalization of the C4-Cl bond on the pyridine ring of this compound. We will explore three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The causality behind the choice of catalysts, ligands, and reaction conditions will be explained to empower researchers to not only apply these protocols but also to adapt them for novel applications.

Part 1: The Challenge of Chemoselectivity

The primary challenge in the cross-coupling of this compound is directing the palladium catalyst to selectively activate one C-Cl bond over the other.

-

C4-Cl (Aryl Chloride): The C-Cl bond on a pyridine ring is generally less reactive in palladium-catalyzed reactions than the corresponding C-Br or C-I bonds.[1] However, the electron-deficient nature of the pyridine ring enhances its susceptibility to oxidative addition compared to electron-rich chloroarenes. Within dichloropyridines, the reactivity is position-dependent; halides adjacent to the nitrogen (C2 or C6) are typically more reactive.[2][3] Therefore, the C4-Cl bond is the less activated of the two possible positions on a dichloropyridine but is a viable handle for cross-coupling with modern, highly active catalyst systems.

-

α-Chloro Ketone: This moiety is highly susceptible to nucleophilic substitution. In the context of palladium catalysis, it can also undergo oxidative addition to form a palladium enolate, leading to α-arylation.[4][5] This pathway competes directly with the desired coupling at the pyridine C4-position.

Achieving selectivity for the C4-Cl bond hinges on using a catalyst system that favors oxidative addition into an aryl C-Cl bond over the aliphatic one and outpaces background nucleophilic substitution at the α-position. This is typically achieved by employing bulky, electron-rich phosphine ligands that promote the desired catalytic cycle on the aromatic ring.[6][7]

Part 2: Strategic Application of Core Cross-Coupling Reactions

The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the selective functionalization of the C4-position. The protocols provided are starting points and may require optimization depending on the specific coupling partner.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide.[8] Its tolerance of a wide range of functional groups and the commercial availability of numerous boronic acids make it a first-choice reaction for library synthesis and lead optimization.

Mechanistic Rationale: The key to successfully coupling chloroarenes is the use of palladium precatalysts paired with sterically hindered and electron-donating ligands.[6][9] Ligands such as SPhos, XPhos, or RuPhos accelerate the rate-limiting oxidative addition step of Pd(0) into the C4-Cl bond. A base is required to activate the boronic acid, facilitating the transmetalation step.[10][11]

Workflow for Suzuki-Miyaura Coupling Optimization

Caption: Optimization workflow for Suzuki-Miyaura coupling.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid (or pinacol ester)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous, degassed solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

-

Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

-

-

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq).

-

In a separate vial, prepare the catalyst premix by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent. Stir for 5-10 minutes.

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add the remaining degassed solvent (to achieve a substrate concentration of ~0.1 M).

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Common, air-stable Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.[12] |

| Ligand | SPhos, XPhos, RuPhos (1.1-1.2 eq to Pd) | Bulky, electron-rich biarylphosphine ligands are essential for activating the inert C-Cl bond.[6][13] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq) | Activates the boronic acid for transmetalation; stronger bases are often needed for less reactive chlorides. |

| Solvent | 1,4-Dioxane, Toluene/H₂O, 2-MeTHF | Aprotic polar solvents are generally effective. A small amount of water can sometimes accelerate the reaction. |

| Temperature | 80-120 °C | Thermal energy is required to overcome the activation barrier for oxidative addition of the C-Cl bond. |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[14] This reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine catalyst system. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial and often dictates the scope of amines that can be coupled.[15]

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Primary or secondary amine

-

Pd₂(dba)₃

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a suitable biarylphosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

-

-

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃, 2 mol%), the ligand (Xantphos, 5 mol%), and the base (NaOtBu, 1.4 eq).

-

Add the solvent (Toluene) and stir for 5 minutes.

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Seal the flask and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress. Upon completion (typically 6-24 hours), cool to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%) | Standard precatalysts for C-N coupling. |

| Ligand | Xantphos, Biaryl Phosphines (e.g., RuPhos) | The ligand's bite angle and steric bulk are critical for promoting reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.5 eq) | A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary as the base is moisture-sensitive. |

| Temperature | 90-110 °C | Required for efficient oxidative addition and reductive elimination steps. |

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes and arylalkynes.[16] This reaction is distinguished by its use of a dual catalyst system: a palladium complex and a copper(I) salt cocatalyst.[17]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the arylpalladium(II) complex.[18] Copper-free versions exist but often require higher temperatures or more specialized ligands.

Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for cross-coupling reactions.

Protocol 2.3.1: General Procedure for Sonogashira Coupling

-

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A base: Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous, degassed solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

-

Step-by-Step Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF).

-

Add the base (TEA, 3.0 eq) followed by the terminal alkyne (1.3 eq) via syringe.

-

Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

-

Monitor the reaction by TLC or LC-MS. The formation of a salt (triethylammonium chloride) precipitate is often observed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃ (2-5 mol%) | Standard, commercially available catalysts effective for Sonogashira couplings. |

| Copper Co-catalyst | CuI (3-10 mol%) | Accelerates the reaction by forming a copper acetylide, enabling mild reaction conditions.[17] |

| Base | TEA, DIPA (2-3 eq) | Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent. |

| Solvent | THF, DMF | Polar aprotic solvents that can dissolve both the organic substrates and the amine base. |

| Temperature | 25-60 °C | The copper co-catalyst allows for significantly milder conditions compared to other C-Cl couplings. |

Part 3: Safety and Troubleshooting

Safety Precautions:

-

Palladium catalysts, ligands (especially phosphines), and strong bases (like NaOtBu) are hazardous. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Many organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

-

Reactions under an inert atmosphere require proper handling of Schlenk lines or glove boxes. Ensure glassware is free of defects.

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a fresh bottle of palladium precatalyst and ligand. Ensure solvents are anhydrous and properly degassed. Increase reaction temperature in 10 °C increments. |

| Formation of Side Products | Reaction at the α-chloro ketone; Protodeboronation (Suzuki); Homocoupling of alkyne (Sonogashira). | For Suzuki, use a milder base (e.g., K₂CO₃) or shorter reaction times. For Sonogashira, ensure a strictly oxygen-free environment to prevent alkyne homocoupling. If α-arylation is an issue, consider alternative ligands or lower temperatures. |

| Difficult Purification | Lingering catalyst residues; Similar polarity of product and starting material. | Filter the crude reaction mixture through a pad of Celite before concentration. Use a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC. |

References

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Powers, D. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

-

Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Mhlongo, N. N., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters. [Link]

-

Chem Help ASAP. (2020). Palladium coupling catalyst activation. YouTube. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

-

Comins, D. L., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Powers, D. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate. [Link]

-

Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]

-

Gucky, T., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Heterocycles. [Link]

-

Powers, D. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

-

Tye, J. W., & Widenhoefer, R. A. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E. [Link]

-